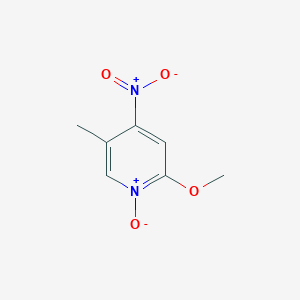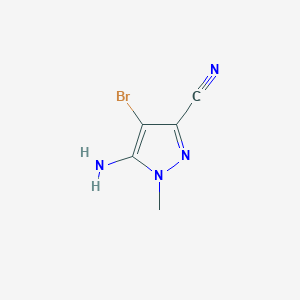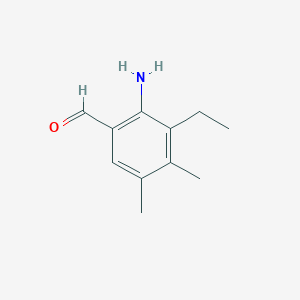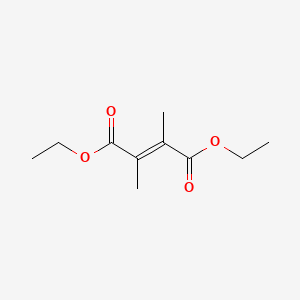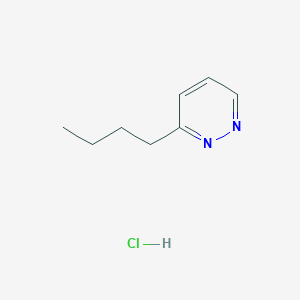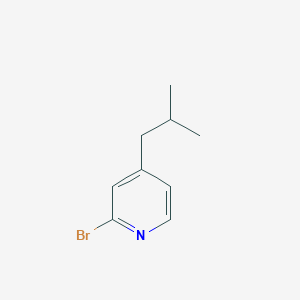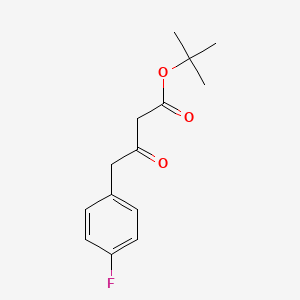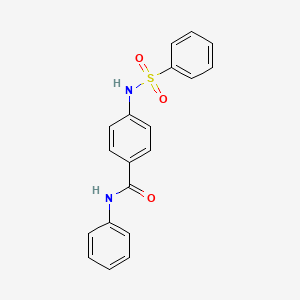![molecular formula C26H17NO3 B15330182 5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde](/img/structure/B15330182.png)
5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde is a complex organic compound characterized by its intricate molecular structure. This compound features a pyridine ring substituted with a phenyl group that is further substituted with formyl groups. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerate various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques can help achieve high yields and purity.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it a versatile reagent in organic synthesis.
Biology: In biological research, 5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde can be used as a probe or inhibitor in studying biological pathways. Its interactions with enzymes and receptors can provide insights into biological processes.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its structural complexity allows for the design of molecules with specific biological activities.
Industry: In the materials industry, this compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices. Its unique properties make it suitable for use in high-performance materials.
作用机制
The mechanism by which 5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the context of its use.
相似化合物的比较
4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde: This compound is structurally similar but lacks the pyridine ring, making it less reactive in certain chemical reactions.
5,5'-bis(4-formylphenyl)-1,1'-biphenyl-2,2'-dicarbaldehyde: This compound has a similar structure but features a biphenyl core instead of a pyridine ring.
Uniqueness: 5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde stands out due to its pyridine ring, which imparts unique chemical properties and reactivity compared to similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis.
属性
分子式 |
C26H17NO3 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC 名称 |
5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C26H17NO3/c28-15-18-1-5-20(6-2-18)23-11-24(21-7-3-19(16-29)4-8-21)13-25(12-23)22-9-10-26(17-30)27-14-22/h1-17H |
InChI 键 |
SRUNNSVMQZTAFR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CN=C(C=C3)C=O)C4=CC=C(C=C4)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


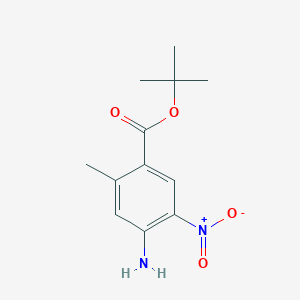
![Methyl 3-[(S)-7-Bromo-2-[[(R)-2-hydroxypropyl]amino]-5-(2-pyridyl)-3H-benzo[e][1,4]diazepin-3-yl]propanoate](/img/structure/B15330103.png)

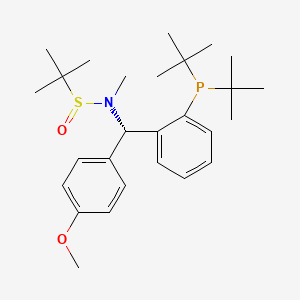
![2,2',5,5'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B15330123.png)
